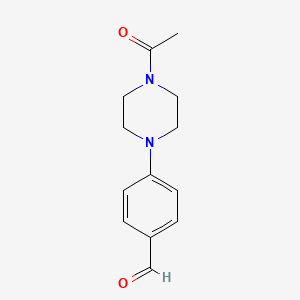

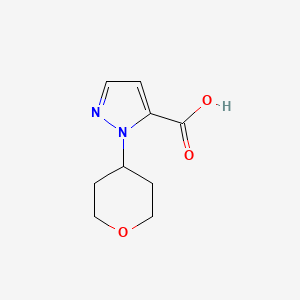

![molecular formula C22H24O5 B2548856 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate CAS No. 307952-82-5](/img/structure/B2548856.png)

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate is a chemical compound that is likely to possess interesting properties for various applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can give insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted hydroxy chalcones with acryloyl chloride in the presence of triethylamine, as seen in the production of 4-(3-(2,3,4-trimethoxyphenyl) acryloyl) phenyl acrylate (AC-TMC) . This suggests that a similar synthetic route could be employed for the synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate, with the appropriate dimethoxy-substituted hydroxy chalcone and pivaloyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . These techniques could also be applied to determine the structure of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate. Additionally, X-ray crystallography has been used to determine the crystal structures of similar compounds, which could provide detailed information on the molecular geometry and conformation .

Chemical Reactions Analysis

The related compounds have been used to create polymer composites , indicating that 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate could potentially undergo polymerization reactions. The copolymerization with methyl methacrylate (MMA) and the photocrosslinking properties of similar compounds have been studied, which could be relevant for the development of materials with specific properties .

Physical and Chemical Properties Analysis

The thermal and dielectric properties of polymer composites containing related compounds have been investigated . The addition of fillers such as Ag-doped nano-strontium apatite and nano hexagonal boron nitride (h-BN) has been shown to increase the thermal stability and enhance the dielectric properties of the composites. The glass-transition temperature (Tg) and thermal stability of copolymers have also been analyzed . These findings suggest that 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate could exhibit similar properties when used in polymer composites.

Scientific Research Applications

Inhibitors of Human Neutrophil Elastase

A series of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones, including pivalates, have been synthesized and evaluated as potential inhibitors of human neutrophil elastase, an enzyme implicated in inflammatory diseases such as rheumatoid arthritis and emphysema. These compounds exhibit potent and selective inhibitory effects on human elastase, highlighting their potential therapeutic applications (Miyano et al., 1988).

UV-Curing Applications

Polymeric photoinitiators bearing 2,6-dimethylbenzoylphosphine oxide moieties have been developed for UV-curing applications in clear-coating and adhesive formulations. These compounds, derived from reactions involving 4-(4'-acryloyloxy-1'-butoxy)-2,6-dimethylbenzoic acid, demonstrate the utility of acrylate-based compounds in polymerization processes, leading to materials with potential industrial applications (Castelvetro, Molesti, & Rolla, 2002).

Photoinitiation in Polymerization

The synthesis and photoinitiating behaviors of difunctional monomeric and polymeric photoinitiators, incorporating acryloyl chloride and 4-hydroxybenzophenone derivatives, have been studied. These materials show promise in enhancing the efficiency of photopolymerizations, crucial for developing advanced polymer materials with tailored properties (Cesur et al., 2015).

Liquid Crystalline Properties

Aryloxycarbonylphenyl acrylates and methacrylates have been investigated for their liquid crystalline properties. These materials, synthesized by reacting 4-acryloyloxybenzoyl chloride with different phenols, exhibit mesophase properties, suggesting potential applications in liquid crystal display technologies (Sainath, Rao, & Reddy, 2000).

Acryloyl Containing Amino Acid Polymers

Homopolymers of N-acryloyl-l-phenylalanine methyl ester, synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrate controlled molecular weights and narrow polydispersities. These polymers, with enhanced isotacticity, highlight the versatility of acrylate-based compounds in producing polymers with specific structural and functional properties (Mori, Sutoh, & Endo, 2005).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

[4-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-22(2,3)21(24)27-17-10-6-15(7-11-17)19(23)13-9-16-8-12-18(25-4)14-20(16)26-5/h6-14H,1-5H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPLAXWMUMQU-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

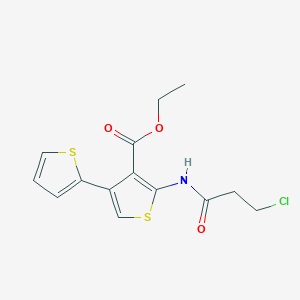

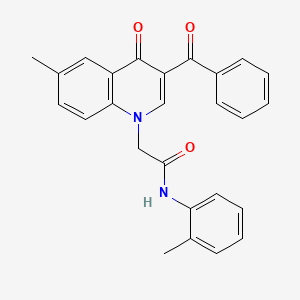

![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2548774.png)

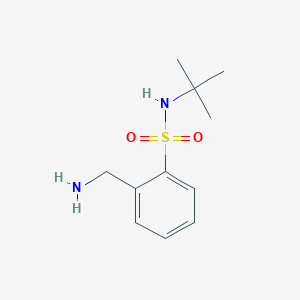

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

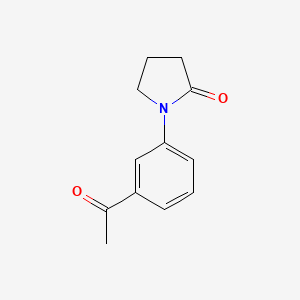

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)

![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)

![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)